molecular formula C15H19BN2O2 B3026969 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole CAS No. 1196879-97-6

5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

Cat. No.: B3026969
CAS No.: 1196879-97-6
M. Wt: 270.14
InChI Key: VURLBOASIVOCCE-UHFFFAOYSA-N
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Description

The compound “5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a boronic ester group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, an organic intermediate with borate and sulfonamide groups, can be synthesized through nucleophilic and amidation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The boronic ester group in the compound is known for its high reactivity in various transformation processes. It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology . Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, trimethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane has a molecular weight of 276.26 and is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and DFT Studies : This compound, as part of a broader group of 1H-pyrazoles, has been studied for its synthesis and molecular structure. For example, a study by Liao et al. (2022) and Yang et al. (2021) focused on synthesizing derivatives of 1H-pyrazole, confirming structures through various spectroscopic methods and X-ray diffraction. These studies also used Density Functional Theory (DFT) to calculate and confirm molecular structures (Liao et al., 2022) (Yang et al., 2021).

  • Structural Analysis and DFT Study : Studies also include the analysis of related compounds for molecular structure characteristics and conformations, using techniques like X-ray diffraction and DFT. The work by Huang et al. (2021) is an example of such a study, which provided insights into the physicochemical properties of related compounds (Huang et al., 2021).

Biological Activity

  • Antioxidant and Antidiabetic Activity : Derivatives of 1H-pyrazole, such as those synthesized by Kaushik et al. (2016), have been evaluated for in vitro antioxidant activity and in vivo antidiabetic activity. These studies provide insights into the potential therapeutic applications of these compounds (Kaushik et al., 2016).

  • Pharmacological Properties : Additional studies have explored the synthesis of 1H-pyrazole derivatives and their biological evaluation. For instance, compounds such as those studied by Zheng et al. (2010) showed potential in suppressing lung cancer cell growth (Zheng et al., 2010).

Molecular Docking and Drug Design

  • Molecular Docking Studies : Dhevaraj et al. (2019) conducted research on multi-heterocyclic anti-bacterial drugs, which involved molecular docking studies and the calculation of various molecular properties using DFT. These types of studies are crucial in understanding how such compounds can be used in drug design and development (Dhevaraj et al., 2019).

  • Antimicrobial and Antioxidant Activity : Studies like those conducted by Govindaraju et al. (2012) have evaluated pyrazoline derivatives for their antimicrobial and antioxidant activity, contributing to the understanding of their potential use in pharmaceutical applications (Govindaraju et al., 2012).

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate is classified as a skin irritant and eye irritant. It may also cause respiratory irritation if inhaled .

Future Directions

The future directions of research involving this compound could involve further exploration of its potential applications in organic synthesis, pharmacy, and biology. The boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Properties

IUPAC Name

5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-9-10-17-18-13/h5-10H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURLBOASIVOCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712348
Record name 5-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196879-97-6
Record name 5-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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